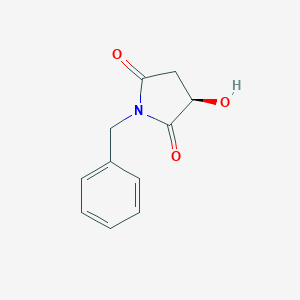

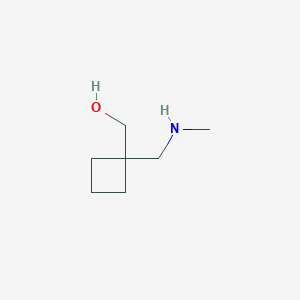

(1-((Methylamino)methyl)cyclobutyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1-((Methylamino)methyl)cyclobutyl)methanol" involves cyclobutyl as a core structure and incorporates methanol in its synthesis or reactions. The cyclobutane ring's unique reactivity and the versatile use of methanol as a solvent or reactant make this compound an interesting subject of study.

Synthesis Analysis

Methanol acts as a critical solvent in the synthesis of various cyclobutyl-related compounds. For instance, 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates react in methanol via β-trimethylsilyl carbocationic intermediates, leading to methyl ether substitution products alongside alkene elimination products (Creary, 2023).

Molecular Structure Analysis

The cyclobutane ring exhibits planarity in certain derivatives, as seen in the crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, demonstrating a slightly distorted square-planar arrangement (Shabir et al., 2020).

Chemical Reactions and Properties

Methanol is a versatile molecule in chemical synthesis, serving as a building block for more complex chemical structures. Its conversion to other compounds showcases the reactivity of cyclobutyl derivatives in various chemical reactions (Dalena et al., 2018).

Physical Properties Analysis

The physical properties of cyclobutyl derivatives can be influenced by their molecular structure, as seen in the analysis of their crystal packing, which is affected by hydrogen bonding and van der Waals interactions (Eltayeb et al., 2007).

Chemical Properties Analysis

Cyclobutyl compounds undergo various chemical reactions that highlight their chemical properties, such as the N-methylation of amines with methanol at room temperature, showcasing the compound's role in facilitating methylation reactions (Tsarev et al., 2015).

科学的研究の応用

Methanol as a Building Block in Organic Synthesis

Methanol is recognized for its utility in organic synthesis, serving as a C1 synthon and hydrogen source for various chemical transformations. For example, methanol has been employed in the selective N-methylation of amines, showcasing its role as a versatile reagent in creating more complex molecules through methylation reactions. Such methodologies highlight methanol's significance in synthesizing compounds that might include structures similar to "(1-((Methylamino)methyl)cyclobutyl)methanol" (Sarki et al., 2021).

Advances in Methanol Utilization

Research on methanol has also focused on its role as an energy carrier and its conversion into useful chemicals. The conversion of CO2 to methanol, for instance, represents a method for reducing CO2 emissions and utilizing methanol as a hydrogen storage medium. This context of methanol use underscores the broader applications of methanol beyond simple chemical reactions, potentially relating to the environmental and energy-related aspects of compounds like "(1-((Methylamino)methyl)cyclobutyl)methanol" (Dalena et al., 2018).

Chemical Synthesis and Reactions

The stereochemistry of solvent capture reactions involving cyclobutyl cations, as discussed in the work by Creary (2023), provides insight into the complex interactions and transformations that small cyclic compounds can undergo. These findings are relevant for understanding how modifications to cyclobutyl compounds, such as the introduction of a (methylamino)methyl group, might influence reaction outcomes and product distributions (Creary, 2023).

Safety and Hazards

特性

IUPAC Name |

[1-(methylaminomethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUXSYXRSXOFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649356 |

Source

|

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((Methylamino)methyl)cyclobutyl)methanol | |

CAS RN |

180205-31-6 |

Source

|

| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。